![molecular formula C22H15F3N2O5S B2496461 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 1396844-64-6](/img/structure/B2496461.png)

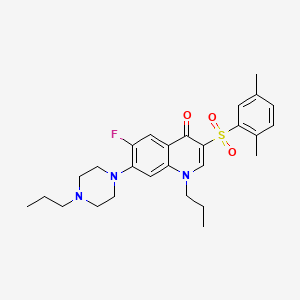

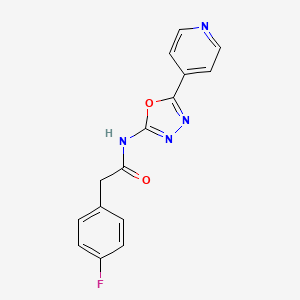

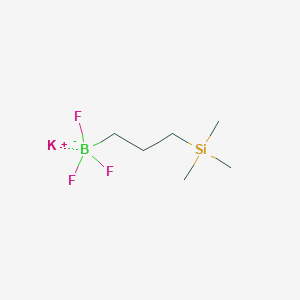

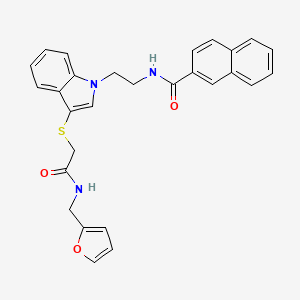

1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic compounds that feature chromene and thiazole rings, known for their diverse biological activities and applications in pharmaceutical chemistry. Such compounds are synthesized for a range of purposes, including the exploration of their potential as therapeutic agents due to their significant biological properties.

Synthesis Analysis

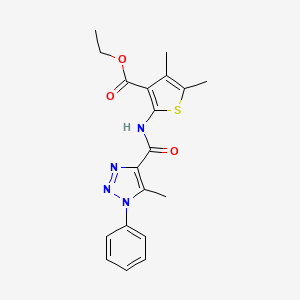

Synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and functional group transformations. For example, the synthesis of Schiff's base and 2-azetidinone derivatives via Vilsmeier–Haack formylation has been reported, indicating a method for obtaining triheterocyclic and tetraheterocyclic derivatives from chromen and thiazol scaffolds (Harisha R. Seetharamareddy et al., 2010).

Molecular Structure Analysis

Structural characterization is crucial for understanding the chemical behavior of these compounds. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed. For instance, the structure of a chromene containing 1,3,4-thiadiazole and trifluoromethyl was characterized using IR, 1H-NMR, 13C-NMR, 19F-NMR, and HRMS, providing detailed insights into the molecular geometry and conformation (Caixia Wang et al., 2014).

Chemical Reactions and Properties

The reactivity of such compounds often involves nucleophilic substitution, electrophilic addition, and cycloaddition reactions. The synthesis and reactivity of 3-aza-2-bromo derivatives highlight the versatility of these compounds in undergoing various chemical transformations to yield novel derivatives with potential biological activity (A. Abdelhamid et al., 2007).

Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound has been involved in the synthesis of a new class of heteroatom-activated beta-lactam antibiotics, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985). Another study reported the organic synthesis of derivatives, including the mentioned compound, and evaluated their antibacterial activity, showing high levels of bacteriostatic and bactericidal activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antimicrobial Activities

Research on 8-Ethoxycoumarin derivatives, including the compound , revealed their potential in antimicrobial applications. The compounds showed significant activity against a variety of bacterial strains, highlighting their potential in combating microbial resistance (Mohamed et al., 2012). Another study focused on Schiff's Base and 2-Azetidinone derivatives of the compound, aiming at obtaining new triheterocyclic and tetraheterocyclic derivatives with potential biological applications (Seetharamareddy et al., 2010).

Antitumor and Anticancer Activities

The compound has been utilized in synthesizing novel chromenones bearing a benzothiazole moiety, which were then evaluated for in vitro antitumor activities against various cancer cell lines. Some derivatives exhibited significant anticancer activities, particularly against lung and colon cancer cells, comparable to the standard drug doxorubicin (El-Helw et al., 2019).

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have shown diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral drugs .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to their diverse biological activities . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propriétés

IUPAC Name |

[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N2O5S/c1-30-15-6-2-4-11-8-13(20(29)32-18(11)15)19(28)31-12-9-27(10-12)21-26-17-14(22(23,24)25)5-3-7-16(17)33-21/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYENPSUAYUJSTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)